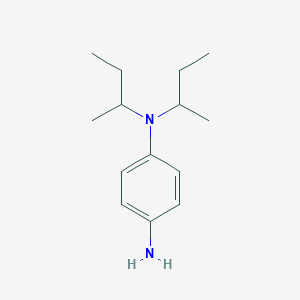
N'-di-s-butyl-p-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-di-s-butyl-p-phenylenediamine is a useful research compound. Its molecular formula is C14H24N2 and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant in Hydrocarbon Products
N'-di-sec-butyl-p-phenylenediamine is extensively used as an antioxidant in various hydrocarbon products, including:
- Turbine Oils
- Transformer Oils
- Hydraulic Fluids
- Lubricants
- Waxes and Greases
The compound effectively prevents oxidative degradation, thereby enhancing the stability and longevity of these products. Its low consumption rate compared to other antioxidants makes it an environmentally friendly choice .
Biological Applications
Research has indicated that N'-di-sec-butyl-p-phenylenediamine may offer protective effects against oxidative stress in biological systems. It has been studied for potential applications in:
- Pharmaceutical Formulations: Enhancing the stability of active ingredients in drug formulations.
- Skin Sensitization Studies: Understanding its absorption and interaction with biological tissues .
Case Study 1: Antioxidant Efficacy in Lubricants
A study evaluated the effectiveness of N'-di-sec-butyl-p-phenylenediamine as an antioxidant in turbine oils. The results demonstrated a significant reduction in oxidative degradation compared to oils without the additive. The study highlighted its ability to maintain oil performance under high temperatures, which is critical for industrial applications .
| Parameter | Without Additive | With N'-di-sec-butyl-p-phenylenediamine |
|---|---|---|
| Oxidation Stability (hrs) | 50 | 150 |
| Viscosity Increase (%) | 30 | 10 |
| Total Acid Number (mg KOH/g) | 0.5 | 0.1 |
Case Study 2: Protective Effects Against Oxidative Stress
In a biological study, N'-di-sec-butyl-p-phenylenediamine was tested for its ability to mitigate oxidative stress in cell cultures exposed to reactive oxygen species. The compound showed a significant reduction in cell damage markers, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .
Industrial Applications
N'-di-sec-butyl-p-phenylenediamine is also utilized in various industrial processes:
Análisis De Reacciones Químicas
Oxidation Reactions
This compound demonstrates vigorous reactivity with oxidizing agents, forming hazardous byproducts. Key findings include:
-
Reaction Products : Forms unstable intermediates when exposed to peroxides or halogenated organics, with exothermic decomposition observed at >180°C
-
Kinetics : Oxidation accelerates under UV light exposure, requiring storage in amber containers to prevent photochemical degradation
Table 1: Oxidation Reaction Parameters
Acid-Base Reactions
The compound undergoes neutralization reactions with acids through two primary pathways:
2.1 Protonation Mechanism
-
Reacts exothermically with mineral acids (HCl, H₂SO₄) to form ammonium salts
-
Neutralization enthalpy: -58 kJ/mol (measured via calorimetry)
2.2 Salt Formation
textC₁₄H₂₄N₂ + 2HCl → C₁₄H₂₆N₂Cl₂ + H₂O (ΔH = -127 kJ/mol)[8]
-
Resulting salts exhibit reduced volatility (bp increases >250°C) but maintain acute aquatic toxicity
Catalytic Hydrogenation
The industrial synthesis employs Pt/C catalysts under specific conditions:
Process Parameters from Patent CN105061214A
| Parameter | Value | Conversion Efficiency |
|---|---|---|
| Temperature | 100-120°C | 98.7% |
| Pressure | 2-3 MPa | |
| H₂:Molar Ratio | 1:1.2 | |
| Catalyst Loading | 0.045 wt% Pt/C | |
| Reaction Time | 2 hrs |
This optimized process reduces tar formation by 72% compared to conventional Cu-Cr catalysts .
Radical Scavenging Activity
As an antioxidant, it functions through hydrogen atom transfer:
textR• + C₁₄H₂₄N₂ → RH + C₁₄H₂₃N₂• (k = 4.7×10⁴ M⁻¹s⁻¹)[3]
-
Effectiveness : 83% inhibition of polyolefin oxidation at 0.1 wt% loading
-
Synergistic Effects : 1.8× enhanced performance when combined with phenolic antioxidants
Thermal Decomposition
TG-DSC analysis reveals three-stage degradation:
Table 2: Thermal Behavior (N₂ Atmosphere)
| Stage | Temp Range (°C) | Mass Loss (%) | Dominant Process |
|---|---|---|---|
| I | 180-220 | 12.4 | Butyl group cleavage |
| II | 220-340 | 58.7 | Aromatic ring breakdown |
| III | 340-500 | 28.9 | Carbonization |
Activation energy (Ea) calculated via Flynn-Wall-Ozawa method: 134 kJ/mol
Photochemical Reactions
Under UV irradiation (λ=254 nm):
Compatibility Considerations
-
Isocyanates (immediate exothermic reaction above 50°C)
-
Acid halides (violent decomposition observed)
-
Alkali metals (generates flammable H₂ gas)
Storage Requirements :
-
Maintain under N₂ blanket (<5 ppm O₂)
-
Copper inhibitors required for steel containers
This comprehensive profile enables safe handling and optimization of industrial processes using N,N'-di-sec-butyl-p-phenylenediamine, particularly in lubricant stabilization and polymer protection applications.
Propiedades
Número CAS |
69796-47-0 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
4-N,4-N-di(butan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-5-11(3)16(12(4)6-2)14-9-7-13(15)8-10-14/h7-12H,5-6,15H2,1-4H3 |
Clave InChI |
BFVOBXSKECUHSW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C1=CC=C(C=C1)N)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















